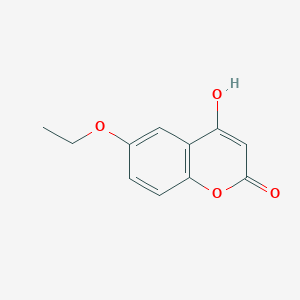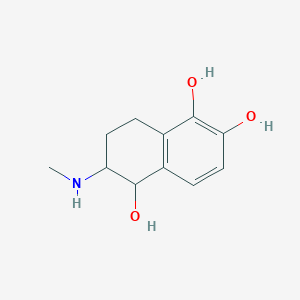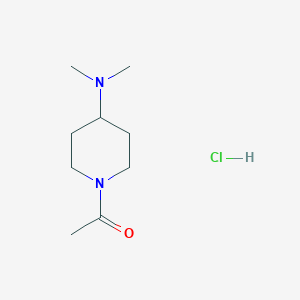
6-ethoxy-4-hydroxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-4-hydroxy-2H-chromen-2-one is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by its chromen-2-one core structure, substituted with an ethoxy group at the 6-position and a hydroxy group at the 4-position. Coumarins, including this compound, are widely studied for their potential therapeutic applications due to their anticoagulant, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-4-hydroxy-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is carried out by reacting phenols with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid. For instance, the reaction between 3-ethoxyphenol and ethyl acetoacetate in the presence of sulfuric acid can yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and green chemistry principles, such as using environmentally benign solvents and catalysts, is becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-ethoxy-4-oxo-2H-chromen-2-one.
Reduction: Formation of 6-ethoxy-4-hydroxy-2,3-dihydrochromen-2-one.
Substitution: Formation of various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethoxy-4-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential as an anticoagulant and anticancer agent.
Industry: Used in the development of dyes, perfumes, and optical brighteners.
Mechanism of Action
The biological activity of 6-ethoxy-4-hydroxy-2H-chromen-2-one is primarily due to its ability to interact with various molecular targets. For instance, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme involved in the blood clotting process. The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-6-methoxy-2H-chromen-2-one
- 4-Hydroxy-6,8-dimethyl-2H-chromen-2-one
- 4-Hydroxy-6-chloro-2H-chromen-2-one
Uniqueness
6-Ethoxy-4-hydroxy-2H-chromen-2-one is unique due to the presence of the ethoxy group at the 6-position, which imparts distinct physicochemical properties and biological activities compared to its analogs. This substitution pattern can influence the compound’s solubility, stability, and interaction with biological targets .
Properties
CAS No. |
536723-95-2 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
6-ethoxy-4-hydroxychromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-2-14-7-3-4-10-8(5-7)9(12)6-11(13)15-10/h3-6,12H,2H2,1H3 |
InChI Key |
KGPFFRHYAAKHFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-Diazaspiro[4.4]nonane, 1-(5-pyrimidinyl)-](/img/structure/B15069177.png)


![6-Fluoro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15069201.png)
![4,4-Dimethyl-3-[(thietan-3-yl)amino]pentan-1-ol](/img/structure/B15069207.png)









